molecular formula C21H15FN2O2S B3124793 N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide CAS No. 320421-50-9

N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide

Cat. No.: B3124793
CAS No.: 320421-50-9
M. Wt: 378.4 g/mol
InChI Key: XMJFNTXDVNBXCU-UHFFFAOYSA-N
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Description

“N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide” is a chemical compound with the CAS number 320421-50-9 . It is also known as "Benzamide, N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]-4-fluoro-" .


Physical and Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, and molecular weight of this compound are provided by various chemical databases .

Scientific Research Applications

Synthesis and Characterization

  • Antileukotrienic Agents : Jampílek et al. (2004) focused on the synthesis of related compounds as potential antileukotrienic drugs. Their research involved specific heterogeneous copper catalysts and in-vitro cytotoxicity testing, highlighting the compound's relevance in drug development (Jampílek et al., 2004).

  • Isostructural Crystals Study : Gelbrich et al. (2012) studied isostructural crystals similar to the compound . Their work on molecular shapes and crystal-packing modes can provide insights into the structural properties of N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide (Gelbrich et al., 2012).

Chemical Properties and Reactions

  • Catalytic Mechanism Study : 王刚 et al. (2014) explored the catalytic mechanism in the synthesis of similar compounds, which is relevant for understanding the chemical reactions involving this compound (王刚 et al., 2014).

  • Electrochromic Properties : Liou and Chang (2008) synthesized new polyamides with potential electrochromic properties. These findings can be extrapolated to understand the electrochromic behavior of this compound (Liou & Chang, 2008).

Biological Activity

  • Anticancer Evaluation : Ravichandiran et al. (2019) evaluated the cytotoxic activity of 1,4‐Naphthoquinone derivatives containing similar molecular structures, showing potential anticancer activity, which could be relevant for this compound (Ravichandiran et al., 2019).

  • Antibacterial Activity : Aghekyan et al. (2020) synthesized novel oxadiazoles with antibacterial properties. The methods and findings could be pertinent to studying the antibacterial potential of this compound (Aghekyan et al., 2020).

Proton Exchange Applications

  • Proton Exchange Membranes : Kim, Robertson, and Guiver (2008) investigated new polymers for proton exchange membranes in fuel cell applications. This research could be extrapolated to explore the use of this compound in similar applications (Kim, Robertson, & Guiver, 2008).

Properties

IUPAC Name

N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S/c1-26-18-7-9-19(10-8-18)27-20-11-6-17(12-15(20)13-23)24-21(25)14-2-4-16(22)5-3-14/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJFNTXDVNBXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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